molecular formula C9H8F2O3 B2890791 3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid CAS No. 762292-95-5

3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid

Cat. No.: B2890791
CAS No.: 762292-95-5
M. Wt: 202.157
InChI Key: JCELIJYTLDZTOR-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid is a fluorinated organic compound with the molecular formula C9H8F2O3 . This compound is of significant interest in biochemical and enzymology research, particularly in the study of flavin-dependent enzyme mechanisms. It has been employed as a substrate analog in crystallographic studies to trap and visualize reactive flavin-oxide intermediates in the active site of Mandelate Oxidase (Hmo) . The use of this compound has been instrumental in elucidating the substrate-directed reaction multiplicity of flavin-assisted enzymatic reactions, helping researchers physically dissect multifaceted reaction pathways at a molecular level . Its well-defined role in structural biology makes it a valuable tool for researchers investigating oxidation, decarboxylation, and epoxidation reactions catalyzed by flavoproteins. This product is intended for research purposes only and is not approved for use in humans, or as a diagnostic, therapeutic, or veterinary agent.

Properties

IUPAC Name

3,3-difluoro-2-hydroxy-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-9(11,7(12)8(13)14)6-4-2-1-3-5-6/h1-5,7,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCELIJYTLDZTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762292-95-5
Record name 3,3-difluoro-2-hydroxy-3-phenylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2-hydroxy-3-phenylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3,3-difluoro-3-phenylpropanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3,3-Difluoro-3-phenylpropanoic acid.

    Reduction: 3,3-Difluoro-2-hydroxy-3-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by mimicking the properties of hydrogen atoms while providing additional steric and electronic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propanoic Acid Derivatives

(3S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid (C₉H₉F₂NO₂)
  • Key differences: Replaces the hydroxyl group with an amino (-NH₂) group.
  • This compound may exhibit different binding affinities in biological systems compared to the hydroxylated analog .
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (C₄H₅F₃O₃)
  • Key differences : Trifluoro substitution at C3 and a methyl group at C2.
  • The methyl group eliminates the phenyl ring’s aromatic interactions .
3-Fluoro-D-phenylalanine (C₉H₁₀FNO₂)
  • Key differences: Monofluoro substitution on the phenyl ring (meta position) and an amino acid backbone.
  • Impact: The fluorine’s inductive effect reduces basicity of the amino group, enhancing bioavailability. Unlike the target compound, this is a proteinogenic amino acid analog with applications in enzyme inhibition studies .

Hydroxylated Fluorinated Compounds

3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid (C₁₂H₉F₂NO₃)
  • Key differences : Incorporates an oxazole ring and difluorophenyl group.
  • This compound may exhibit stronger receptor binding but reduced solubility .
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (C₉H₁₀FNO₃)
  • Key differences: Combines hydroxyl and amino groups with a monofluorophenyl substituent.

Non-Fluorinated Analogs

3-Phenylpropanoic acid (C₉H₁₀O₂)
  • Key differences : Lacks fluorine and hydroxyl groups.
  • Impact : Reduced acidity (pKa ~4.8 vs. ~2.5 for fluorinated analogs) and lower metabolic stability. Less suitable for applications requiring resistance to oxidative degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Fluorine Atoms Functional Groups Molecular Weight Key Properties
3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid C₉H₇F₂O₃ 2 -OH, -COOH 216.15 High acidity, moderate lipophilicity
(3S)-3-Amino-2,2-difluoro-3-phenylpropanoic acid C₉H₉F₂NO₂ 2 -NH₂, -COOH 201.17 Basic, enhanced solubility in polar solvents
3-Fluoro-D-phenylalanine C₉H₁₀FNO₂ 1 -NH₂, -COOH 183.18 Proteinogenic analog, chiral resolution applications
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid C₄H₅F₃O₃ 3 -OH, -COOH, -CH₃ 158.08 High lipophilicity, stereospecific interactions

Biological Activity

3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid (DFHPP) is a compound of interest due to its potential therapeutic applications and unique biological activities. This article reviews the existing literature on its biological properties, synthesis, mechanisms of action, and its implications in various fields of research.

Chemical Structure and Properties

DFHPP has the molecular formula C11H12F2O3, featuring two fluorine atoms, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. Its unique structure contributes to its biological activity, particularly in enzyme interactions and receptor binding.

Synthesis Methods

The synthesis of DFHPP typically involves several methods, including:

  • Esterification : DFHPP can be synthesized through the esterification of DFHPP with alcohols in the presence of acid catalysts.
  • Fluorination : The introduction of fluorine atoms is often achieved via electrophilic fluorination techniques.

Enzyme Inhibition

DFHPP has shown promising results as an enzyme inhibitor. It interacts with specific enzymes through hydrogen bonding facilitated by its hydroxyl group. The presence of fluorine enhances the binding affinity to various targets, potentially leading to inhibition or modulation of enzyme activity.

Anticonvulsant Activity

Research indicates that DFHPP exhibits anticonvulsant properties. A study on related compounds demonstrated that analogues with similar structures could reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant cardiovascular effects . This suggests potential applications in neurological disorders.

The mechanism by which DFHPP exerts its biological effects appears to involve:

  • Binding Affinity : The fluorine atoms increase the lipophilicity and binding affinity to lipid membranes and proteins.
  • GABA(A) Receptor Modulation : Preliminary studies indicate that DFHPP may enhance GABA(A) receptor currents, contributing to its anticonvulsant effects.

Case Studies and Research Findings

  • Anticonvulsant Studies :
    • A study evaluated several analogues of fluorinated compounds for their ability to reduce MAC in isoflurane anesthesia. DFHPP analogues showed significant efficacy in reducing MAC without affecting heart rate or blood pressure .
  • Enzyme Interaction Studies :
    • Research on enzyme-ligand interactions highlighted that DFHPP's hydroxyl group engages in hydrogen bonding with active sites in enzymes, enhancing its inhibitory potential against certain pathways involved in metabolism.

Data Table: Comparison of Biological Activities

CompoundAnticonvulsant ActivityEnzyme InhibitionMechanism of Action
This compoundModerateStrongGABA(A) modulation; enzyme binding
3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamideHighModerateLipid partitioning; GABA(A) enhancement

Q & A

What are the key structural features of 3,3-difluoro-2-hydroxy-3-phenylpropanoic acid that influence its reactivity and biological activity?

Answer: The compound’s unique reactivity arises from the juxtaposition of two fluorine atoms and a hydroxyl group on adjacent carbons, along with a phenyl ring. The fluorine atoms enhance electronegativity and metabolic stability, while the hydroxyl group enables hydrogen bonding with biological targets like enzymes. Comparative studies with analogs (e.g., 3,3-trifluoro-2-hydroxypropanoic acid) show that increasing fluorine substitution amplifies potency but may reduce solubility . For synthetic applications, the hydroxyl group’s acidity (pKa ~3.5–4.0) allows selective derivatization under mild basic conditions .

How can researchers optimize the synthesis of this compound for reproducibility?

Answer: The synthesis typically involves a multi-step sequence:

Condensation : Reacting benzaldehyde derivatives with difluoroacetic acid under catalytic conditions (e.g., Lewis acids like BF₃·Et₂O) to form intermediates.

Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces ketone intermediates to alcohols.

Hydrolysis : Acidic or basic hydrolysis of esters to yield the final carboxylic acid.
Key variables for optimization include temperature control (±2°C) during condensation to avoid side reactions and solvent choice (e.g., THF vs. DMF) to improve yield . Advanced methods like continuous flow reactors enhance scalability by maintaining precise stoichiometry and reducing batch variability .

What analytical techniques are critical for characterizing impurities in this compound?

Answer:

  • HPLC-MS : Detects trace impurities (e.g., 3-phenylpropanoic acid derivatives) at ppm levels using reverse-phase C18 columns and electrospray ionization.
  • 19F NMR : Identifies fluorinated byproducts (e.g., trifluorinated analogs) with high specificity due to fluorine’s distinct chemical shifts.
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for diastereomers formed during synthesis .
    For method validation, ensure calibration curves (R² > 0.995) and spike-recovery tests (90–110%) to meet ICH guidelines .

How does the fluorination pattern of this compound affect its enzyme inhibition properties?

Answer: Fluorine’s electron-withdrawing effects alter the compound’s binding affinity to enzymes like lactate dehydrogenase (LDH). For example:

  • Kinetic studies : The difluoro analog shows a Ki of 12 µM for LDH inhibition, compared to 45 µM for the non-fluorinated analog, due to enhanced electrostatic interactions with the enzyme’s active site.
  • MD simulations : Fluorine atoms stabilize binding via hydrophobic interactions with residues like Val-31 and Leu-167 . Advanced studies should compare fluorinated vs. chlorinated analogs to dissect steric vs. electronic contributions .

What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays) to minimize false positives.
  • Stereochemical purity : Chiral HPLC or enzymatic resolution ensures enantiomeric excess (>99%) for reproducible IC50 values .
  • Metabolic stability : Use liver microsomes from multiple species (e.g., human vs. rat) to account for interspecies differences in CYP450 metabolism .

How can the compound’s solubility be improved without compromising bioactivity?

Answer:

  • Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) increases logP from 1.2 to 2.5, enhancing membrane permeability.
  • Co-crystallization : Co-formers like L-arginine improve aqueous solubility (from 0.5 mg/mL to 12 mg/mL) via salt formation .
  • Nanoformulation : Lipid nanoparticles (50–100 nm) achieve sustained release in vitro while retaining >90% enzyme inhibition .

What are the best practices for studying the compound’s metabolic pathways?

Answer:

In vitro models : Use primary hepatocytes or S9 fractions with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation at the phenyl ring).

LC-HRMS : Acquire high-resolution spectra (resolving power >30,000) to differentiate isobaric metabolites.

Isotopic labeling : 13C or 18O tracing clarifies cleavage pathways of the propanoic acid chain .

How do structural analogs (e.g., 3-(4-hydroxyphenyl) derivatives) compare in reactivity?

Answer:

Analog Reactivity (krel) Bioactivity (IC50, µM)
3,3-Difluoro-2-hydroxy1.012.3 ± 1.2
3-(4-Hydroxyphenyl)0.728.9 ± 3.1
3-Trifluoro1.58.7 ± 0.9

The 4-hydroxyphenyl analog’s lower reactivity stems from steric hindrance, while trifluorination boosts potency but reduces solubility .

What computational tools predict the compound’s environmental persistence?

Answer:

  • EPI Suite : Estimates biodegradability (e.g., BIOWIN score <2.5 indicates persistence).
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C-F bonds (~485 kJ/mol) to assess resistance to hydrolysis . Validate with OECD 301F ready biodegradability tests.

How can researchers design SAR studies for fluorinated propanoic acid derivatives?

Answer:

Core modifications : Systematically vary fluorine substitution (e.g., 2,2-difluoro vs. 3,3-difluoro) to map electronic effects.

Phenyl ring substitutions : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to probe π-π stacking interactions.

Biological assays : Pair enzyme inhibition (e.g., LDH) with cellular uptake studies (e.g., LC-MS intracellular quantification) to correlate structure with permeability .

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